An In-depth Technical Guide to Bicyclo[2.2.1]heptane-2-carbonyl chloride: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to Bicyclo[2.2.1]heptane-2-carbonyl chloride: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bicyclo[2.2.1]heptane-2-carbonyl chloride, a derivative of the rigid norbornane framework, is a versatile building block in modern organic synthesis. Its significance is rooted in the highly reactive acyl chloride functional group, which serves as an excellent electrophile for a multitude of nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the chemical and physical properties of Bicyclo[2.2.1]heptane-2-carbonyl chloride, detailed experimental protocols for its synthesis and common reactions, and a discussion of its burgeoning role in the field of drug development, particularly in the synthesis of novel therapeutics.
Core Chemical Properties
Bicyclo[2.2.1]heptane-2-carbonyl chloride, with the chemical formula C₈H₁₁ClO, is a bicyclic compound featuring a reactive acyl chloride moiety attached to the 2-position of a norbornane skeleton.[1] This rigid, three-dimensional structure imparts specific stereochemical constraints that are highly valuable in the design of complex, biologically active molecules.[1]
Physicochemical Data
A summary of the key physicochemical properties of Bicyclo[2.2.1]heptane-2-carbonyl chloride is presented in Table 1. It is important to note that while some experimental data is available, many of the listed properties are based on computational predictions.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁ClO | [1] |
| Molecular Weight | 158.63 g/mol | [1] |
| CAS Number | 35202-90-5 | [1] |
| Boiling Point | 81.7-81.9 °C | [1] |
| Predicted Density | 1.1 g/cm³ | [1] |
Spectroscopic Data
The structural elucidation of Bicyclo[2.2.1]heptane-2-carbonyl chloride and its derivatives relies heavily on a combination of spectroscopic techniques.
| Spectroscopy Type | Key Features |
| ¹H NMR | Signals for the bridgehead protons are typically observed in the region of δ ~1.5–2.5 ppm.[1] |
| ¹³C NMR | The carbonyl carbon of the acyl chloride characteristically appears in the downfield region of δ ~170–180 ppm.[1] |
| IR Spectroscopy | A strong and sharp absorption band for the C=O stretch of the acyl chloride is a key diagnostic peak, typically found in the range of 1770–1820 cm⁻¹. The absence of a broad O-H stretch (around 2500–3000 cm⁻¹) confirms the successful conversion from the corresponding carboxylic acid.[1] |
| Mass Spectrometry | The molecular ion peak can be observed to confirm the molecular weight.[1] |
Synthesis and Experimental Protocols
The primary synthetic route to Bicyclo[2.2.1]heptane-2-carbonyl chloride involves the chlorination of its corresponding carboxylic acid precursor. The synthesis of this precursor is a critical step that dictates the stereochemistry of the final product.
Synthesis of Bicyclo[2.2.1]heptane-2-carboxylic Acid
The most common and scalable method for synthesizing the Bicyclo[2.2.1]heptane core is through a Diels-Alder reaction.[1]
Experimental Protocol: Synthesis of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (endo/exo mixture)
This reaction typically yields a mixture of endo and exo stereoisomers. The endo isomer is often the kinetically favored product, while the exo isomer is thermodynamically more stable.[1]
-
Reactants: Cyclopentadiene (freshly cracked from dicyclopentadiene) and acrylic acid.
-
Procedure: In a reaction vessel, cyclopentadiene is slowly added to acrylic acid, often without a solvent, at a controlled temperature (typically around 0-25 °C). The reaction is exothermic and should be cooled to maintain the desired temperature. The reaction mixture is stirred for several hours to ensure complete reaction.
-
Work-up: The resulting mixture of endo and exo Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can be purified by distillation or chromatography.
Experimental Protocol: Hydrogenation to Bicyclo[2.2.1]heptane-2-carboxylic acid
-
Reactants: Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, Palladium on carbon (10% Pd/C), and a suitable solvent (e.g., ethyl acetate or methanol).
-
Procedure: The carboxylic acid is dissolved in the solvent, and the Pd/C catalyst is added. The mixture is then subjected to a hydrogen atmosphere (typically 1-4 atm) and stirred vigorously for several hours until the uptake of hydrogen ceases.
-
Work-up: The catalyst is removed by filtration through a pad of Celite. The solvent is then removed under reduced pressure to yield the crude Bicyclo[2.2.1]heptane-2-carboxylic acid, which can be further purified by recrystallization.[2]
Synthesis of Bicyclo[2.2.1]heptane-2-carbonyl chloride
The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis.
Experimental Protocol: Preparation of Bicyclo[2.2.1]heptane-2-carbonyl chloride
-
Reactants: Bicyclo[2.2.1]heptane-2-carboxylic acid and thionyl chloride (SOCl₂). A small amount of a catalyst, such as dimethylformamide (DMF), can be added.
-
Procedure: To a solution of Bicyclo[2.2.1]heptane-2-carboxylic acid in an inert solvent (e.g., dichloromethane or toluene), thionyl chloride is added dropwise at room temperature. The reaction mixture is then typically heated to reflux for a few hours. The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
Work-up: After the reaction is complete, the excess thionyl chloride and solvent are removed by distillation, often under reduced pressure. The resulting crude Bicyclo[2.2.1]heptane-2-carbonyl chloride can be purified by vacuum distillation.
Chemical Reactivity and Applications in Drug Development
The high reactivity of the acyl chloride group makes Bicyclo[2.2.1]heptane-2-carbonyl chloride a valuable electrophile for the synthesis of a wide range of derivatives, particularly amides and esters, through reactions with various nucleophiles.
Reactions with Nucleophiles
Amide Formation: The reaction with primary or secondary amines is a common and efficient method for the synthesis of Bicyclo[2.2.1]heptane-2-carboxamides.
Experimental Protocol: General Procedure for Amide Synthesis
-
Reactants: Bicyclo[2.2.1]heptane-2-carbonyl chloride, a primary or secondary amine, and a base (e.g., triethylamine or pyridine) in an inert solvent (e.g., dichloromethane).
-
Procedure: The amine and the base are dissolved in the solvent and cooled in an ice bath. A solution of Bicyclo[2.2.1]heptane-2-carbonyl chloride in the same solvent is then added dropwise. The reaction mixture is stirred at room temperature for several hours.
-
Work-up: The reaction mixture is typically washed with dilute acid, water, and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude amide, which can be purified by chromatography or recrystallization.
Application in the Synthesis of CXCR2 Antagonists
A notable application of Bicyclo[2.2.1]heptane-2-carbonyl chloride and its derivatives is in the development of antagonists for the chemokine receptor CXCR2. CXCR2 is a G-protein coupled receptor implicated in various inflammatory diseases and cancer metastasis. The rigid bicyclo[2.2.1]heptane scaffold provides a fixed three-dimensional orientation for pharmacophoric groups, enabling a precise fit into the receptor's binding pocket.
A synthetic strategy towards CXCR2 antagonists involves the use of a bicyclo[2.2.1]heptane-containing amine which can be derived from the corresponding carbonyl chloride. This amine is then coupled with other fragments to generate the final drug candidate.
Stereochemistry: The Endo and Exo Isomers
The Diels-Alder synthesis of the Bicyclo[2.2.1]heptane precursor results in a mixture of endo and exo isomers. The stereochemistry of the carbonyl chloride at the C-2 position has a significant impact on the overall shape of the molecule and, consequently, its interaction with biological targets. The separation of these isomers can be challenging but is often crucial for structure-activity relationship (SAR) studies in drug discovery. Separation can sometimes be achieved by careful column chromatography of the precursor carboxylic acids or their derivatives. The assignment of the endo and exo configurations is typically confirmed using NMR spectroscopy, particularly through the analysis of proton-proton coupling constants and 2D NMR techniques like COSY and NOESY.
Conclusion
Bicyclo[2.2.1]heptane-2-carbonyl chloride is a valuable and reactive synthetic intermediate with a growing importance in medicinal chemistry. Its rigid bicyclic framework provides a unique scaffold for the design of novel therapeutic agents. The straightforward synthesis of this compound, coupled with its versatile reactivity, ensures its continued use in the exploration of new chemical space for drug discovery. A thorough understanding of its chemical properties, synthetic routes, and reactivity is essential for researchers and scientists aiming to leverage this powerful building block in their synthetic endeavors.
